3'-(3-Fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1'-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O2S/c1-15-6-11-18(12-20(15)26)28-22(29)14-31-24(28)19-4-2-3-5-21(19)27(23(24)30)13-16-7-9-17(25)10-8-16/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIOFZLCLFYKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3-Fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazolidine precursors, followed by their coupling under specific conditions to form the spirocyclic structure. Common reagents used in these reactions include fluorinated aromatic compounds, indole derivatives, and thiazolidine intermediates. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-(3-Fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The fluorine atoms and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 3'-(3-Fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione exhibit promising antitumor properties. For instance:
- A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells through modulation of key signaling pathways .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research on related thiazolidine derivatives has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of fluorine atoms may enhance lipophilicity and cellular uptake, contributing to its antimicrobial efficacy .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in disease processes:
- Studies indicate that derivatives of this compound can act as inhibitors of protein kinases, which are crucial in regulating cell proliferation and survival. This inhibition can lead to therapeutic effects in conditions like cancer and inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of This compound with various biological targets:
- These studies provide insights into how the compound interacts at the molecular level with proteins involved in disease pathways. Such information is critical for optimizing the compound's structure for enhanced activity .
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationships of similar compounds has highlighted how variations in molecular structure can influence biological activity:
- By modifying functional groups or substituents on the base structure of this compound, researchers can identify more potent derivatives that may have improved therapeutic profiles for specific diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3’-(3-Fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The fluorine atoms and spirocyclic structure may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues differ in substituent patterns and core modifications:
Spectral and Electronic Properties
Biological Activity
The compound 3'-(3-Fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, including anticancer and antibacterial activities, and summarizes relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a spiro-indole-thiazolidine core structure. The presence of fluorine atoms is notable as they often enhance the biological activity of compounds by increasing their lipophilicity and metabolic stability.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazolidinone derivatives have been shown to inhibit the proliferation of various cancer cell lines. In vitro studies suggest that the compound may exert its effects through:
- Inhibition of cell cycle progression : Compounds targeting specific kinases involved in cell cycle regulation have been reported to induce apoptosis in cancer cells.
- Modulation of signaling pathways : The compound may interfere with pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation.
A study focusing on thiazolidinone derivatives found that modifications in the phenyl rings significantly influence their anticancer potency, suggesting that the structural features of this compound could also be optimized for enhanced activity .
Antibacterial Activity
The antibacterial potential of thiazolidinones has been well-documented. Compounds similar to the one have shown effectiveness against a range of bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro tests have demonstrated that derivatives can achieve minimum inhibitory concentrations (MICs) ranging from 625 µg/ml to >5000 µg/ml against these pathogens . The structural aspects such as the presence of fluorinated aromatic systems contribute to their interaction with bacterial cell membranes, enhancing their efficacy.
Case Study 1: Anticancer Evaluation
In a recent study, a series of thiazolidinone derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that certain modifications led to an IC50 value as low as 12.1 µM for specific derivatives, showcasing promising anticancer properties .
Case Study 2: Antibacterial Screening
Another study assessed the antibacterial activity of thiazolidinone compounds against resistant strains. The results showed that some derivatives exhibited potent activity with MIC values significantly lower than those observed for standard antibiotics . This highlights the potential application of these compounds in treating antibiotic-resistant infections.
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
